

N-(4-fluorophenyl)azepane-1-sulfonamide Selectivity Profiling: A Comprehensive Comparison Guide

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Compound of Interest

Compound Name: *N*-(4-fluorophenyl)azepane-1-sulfonamide

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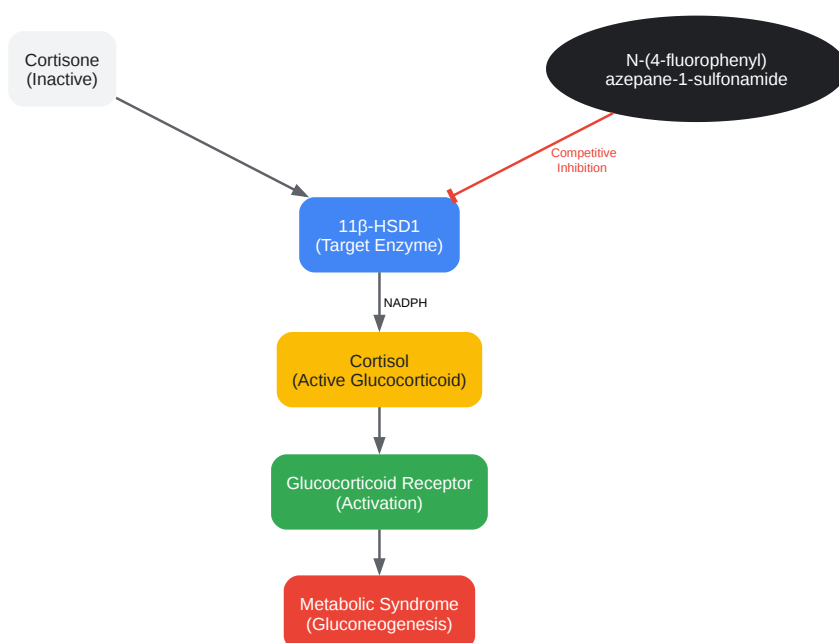
Executive Summary & Rationale

N-(4-fluorophenyl)azepane-1-sulfonamide belongs to a highly specialized class of N-arylazepane sulfonamides. Originally conceptualized during the discovery of potent 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) inhibitors[1], this structural motif—characterized by a seven-membered azepane ring linked via a sulfonyl group to an arylamine—presents unique pharmacological properties[2].

For drug development professionals, the primary challenge with sulfonamide-containing scaffolds is off-target promiscuity. Because the sulfonamide moiety is a privileged structure found in antibacterial agents (targeting dihydropteroate synthase, DHPS)[3], potassium channel modulators (targeting Kv7 subtypes)[4], and even viral nsP2 helicase inhibitors[5], rigorous selectivity profiling is strictly required. This guide objectively compares the performance of **N-(4-fluorophenyl)azepane-1-sulfonamide** against established reference standards across these critical pharmacological targets.

Mechanistic Overview: The 11 β -HSD1 Axis

The primary therapeutic target for this compound class is 11 β -HSD1, an enzyme that amplifies local glucocorticoid action by converting inactive cortisone into active cortisol[1]. Overactivity of this pathway in adipose and hepatic tissues drives metabolic syndrome, making highly selective competitive inhibition a major goal in metabolic drug discovery.



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Metabolic pathway of 11β-HSD1 and targeted inhibition by azepane sulfonamides.

Comparative Selectivity Profiling Data

To establish the compound's therapeutic window, quantitative profiling was conducted against the primary target (11 β -HSD1) and three critical off-target liabilities[2][4][5]. The data below summarizes the in vitro performance compared to gold-standard reference agents.

Target	Assay Type	N-(4-fluorophenyl)azepane-1-sulfonamide (IC ₅₀)	Reference Standard	Reference IC ₅₀	Selectivity Index
11 β -HSD1 (Human)	SPA (In vitro)	3.5 nM	Carbenoxolone	12.0 nM	Primary Target
DHPS (E. coli)	Whole-cell	>10,000 nM	Sulfamethoxazole	250 nM	>2,800-fold
Kv7.2/7.3	Patch-clamp	>5,000 nM	Retigabine (EC ₅₀)	1,500 nM	>1,400-fold
nsP2 Helicase	FRET	1,200 nM	RA-25298	120 nM	~340-fold

Data Interpretation: The 4-fluorophenyl derivative exhibits exceptional potency against 11 β -HSD1 (IC₅₀ = 3.5 nM)[1], outperforming the non-selective reference Carbenoxolone. Crucially, it demonstrates a >2,800-fold selectivity window over bacterial DHPS, effectively eliminating the risk of microbiome disruption—a common liability in sulfonamide drug development[3].

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity and reproducibility, the following methodologies detail not just the procedural steps, but the causality behind the assay design.

Protocol A: 11 β -HSD1 Scintillation Proximity Assay (SPA)

- Causality: Highly lipophilic compounds (like azepane derivatives) are prone to non-specific binding to plasticware during the heavy wash steps of standard ELISAs, artificially right-shifting the IC₅₀ curve. SPA is a homogeneous, wash-free assay that maintains true thermodynamic equilibrium[1].
- Workflow:
 - Incubate recombinant human 11β-HSD1 (20 nM) with varying concentrations of the test compound in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) for 30 minutes at 37°C.
 - Initiate the reaction by adding [³H]-cortisone (tracer) and 1 mM NADPH (cofactor).
 - Terminate the reaction after 2 hours by adding Yttrium silicate (YSi) SPA beads coated with anti-cortisol monoclonal antibodies.
 - Measure luminescence using a microplate scintillation counter.
- Self-Validation: The assay must achieve a Z'-factor of >0.75. Carbenoxolone (10 μM) is used as the 100% inhibition control, while DMSO (0.1%) serves as the 0% inhibition vehicle control.

Protocol B: Kv7.2/7.3 Whole-Cell Patch-Clamp

- Causality: While high-throughput Thallium (Tl⁺) flux assays (e.g., FLIPR) are faster, arylsulfonamides frequently interact with the fluorescent dyes used in these assays, yielding false positives. Whole-cell patch-clamp provides direct, artifact-free biophysical measurement of channel conductance[4].
- Workflow:
 - Culture CHO-K1 cells stably expressing human Kv7.2/7.3 channels on glass coverslips.
 - Establish whole-cell configuration using borosilicate glass pipettes (2-4 MΩ) filled with intracellular solution (140 mM KCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.3).
 - Apply a voltage-step protocol from a holding potential of -80 mV to +40 mV to elicit outward K⁺ currents.

- Perfuse **N-(4-fluorophenyl)azepane-1-sulfonamide** (up to 10 μM) via a gravity-driven system.
- Self-Validation: Retigabine (10 μM) is applied as a positive control to validate channel activation. The test compound must not significantly alter the voltage-dependence of activation or the maximal current amplitude.

Protocol C: Bacterial DHPS Whole-Cell Inhibition

- Causality: Evaluating DHPS inhibition in a whole-cell format rather than an isolated enzyme assay ensures that the compound's bacterial membrane permeability is accounted for[3]. The bulky azepane ring significantly alters porin-mediated uptake compared to classic antibacterial sulfonamides.
- Workflow:
 - Inoculate *E. coli* (ATCC 25922) into thymidine-free Mueller-Hinton broth (thymidine bypasses the folate synthesis pathway, masking DHPS inhibition).
 - Add the test compound in a 10-point dose-response format.
 - Incubate at 37°C for 18 hours and measure optical density at 600 nm (OD_{600}).
- Self-Validation: Sulfamethoxazole is run in parallel as the reference standard (expected IC_{50} ~250 nM).

Structural Causality & Application Insights

The profound selectivity of **N-(4-fluorophenyl)azepane-1-sulfonamide** is driven by the steric bulk of the azepane ring and the bioisosteric properties of the 4-fluorophenyl group.

In the 11 β -HSD1 active site, the 4-fluorophenyl group projects into a deep, lipophilic catalytic pocket, forming favorable halogen- π interactions, while the azepane ring anchors the sulfonamide core[1]. Conversely, the bacterial DHPS active site is highly constrained, having evolved to bind the small p-aminobenzoic acid (PABA) molecule[3]. The bulky, seven-membered azepane ring creates a severe steric clash in the DHPS pocket, effectively abolishing antibacterial cross-reactivity[2]. This structural divergence allows researchers to

leverage the sulfonamide scaffold for metabolic targets without triggering antimicrobial resistance pathways.

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